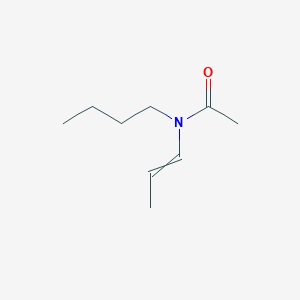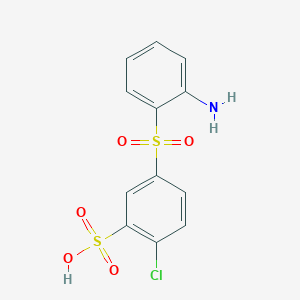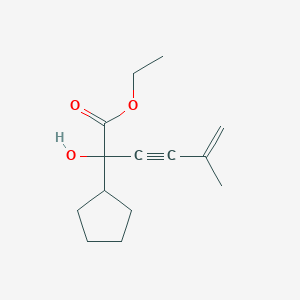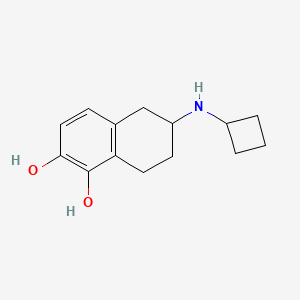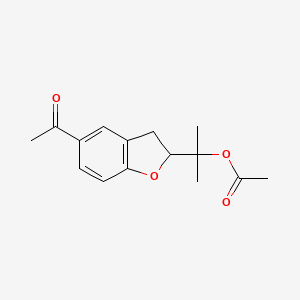![molecular formula C21H38N2OS4 B14364774 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol CAS No. 92463-26-8](/img/structure/B14364774.png)
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with bis[2-(methylsulfanyl)ethyl]amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis[(methylsulfanyl)methyl]phenol: Similar structure but lacks the bis[2-(methylsulfanyl)ethyl]amino groups.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Contains a similar methylsulfanyl group but has a different core structure.
Uniqueness
2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
92463-26-8 |
|---|---|
Formule moléculaire |
C21H38N2OS4 |
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
2,6-bis[[bis(2-methylsulfanylethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C21H38N2OS4/c1-18-14-19(16-22(6-10-25-2)7-11-26-3)21(24)20(15-18)17-23(8-12-27-4)9-13-28-5/h14-15,24H,6-13,16-17H2,1-5H3 |
Clé InChI |
AANHTBNOXVIRJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CN(CCSC)CCSC)O)CN(CCSC)CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



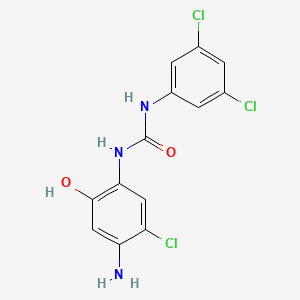

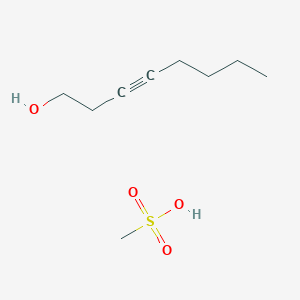
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)


![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
